molecular formula C14H17NO2 B14643282 4-Phenyl-1-propylpiperidine-2,6-dione CAS No. 54946-28-0

4-Phenyl-1-propylpiperidine-2,6-dione

Cat. No.: B14643282
CAS No.: 54946-28-0
M. Wt: 231.29 g/mol
InChI Key: CGVRRGZTKBVCRJ-UHFFFAOYSA-N
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Description

4-Phenyl-1-propylpiperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a phenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-propylpiperidine-2,6-dione can be achieved through several methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, which facilitates Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields.

Industrial Production Methods

For industrial-scale production, the synthesis of piperidine-2,6-diones can be achieved using similar methods but optimized for large-scale operations. The use of robust protocols that allow for kilo-scale synthesis is essential. For example, the synthesis of piperidine-2,6-diones can be scaled up to the 100-gram level, significantly reducing the number of synthesis steps and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-propylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and propyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.

Scientific Research Applications

4-Phenyl-1-propylpiperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-propylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Phenyl-1-propylpiperidine-2,6-dione include other piperidine derivatives such as:

  • Piperidine-2,6-dione
  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and propyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

54946-28-0

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-phenyl-1-propylpiperidine-2,6-dione

InChI

InChI=1S/C14H17NO2/c1-2-8-15-13(16)9-12(10-14(15)17)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

CGVRRGZTKBVCRJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC(CC1=O)C2=CC=CC=C2

Origin of Product

United States

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